2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
2-{1-[(2,4-Dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic indene-dione derivative featuring a Schiff base-like structure. The compound consists of a planar indene-dione core substituted with an ethylidene group linked to a 2,4-dimethylphenylamine moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.
Synthesis of such compounds typically involves condensation reactions between indene-1,3-dione and substituted amines or aldehydes under reflux conditions, as exemplified by related derivatives in (e.g., 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione synthesized via ethanol reflux) .
Properties
IUPAC Name |
2-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-9-16(12(2)10-11)20-13(3)17-18(21)14-6-4-5-7-15(14)19(17)22/h4-10,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYUSHGCSNRKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in enhances solubility compared to the electron-withdrawing bromine in , which may reduce bioavailability.
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic and Crystallographic Data
Analysis:
- The target compound’s planar indene-dione core is expected to exhibit minor deviations similar to , where dihedral angles between aromatic rings range from 1.02° to 0.47°.
- Intramolecular hydrogen bonding, as seen in and , likely stabilizes the target compound’s conformation, influencing its reactivity and solid-state packing.
Table 3: Activity Comparisons
Discussion:
- While the target compound lacks direct pharmacological data, structurally related phthalimide derivatives in demonstrate antiamnesic effects, suggesting possible CNS applications.
- Caution is warranted regarding aromatic amine toxicity, as seen in , though the target’s dimethyl groups may mitigate reactivity compared to unsubstituted analogs.
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